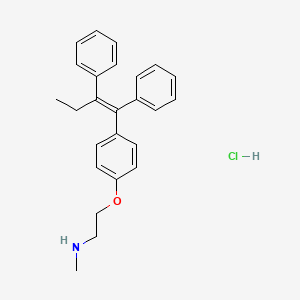
N-Desmethyltamoxifen (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyltamoxifen (hydrochloride) is a major metabolite of tamoxifen, a selective estrogen receptor modulator. It is further metabolized into endoxifen, which is considered the major active form of tamoxifen in the body . N-Desmethyltamoxifen (hydrochloride) has a relatively low affinity for the estrogen receptor compared to tamoxifen and its other metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Desmethyltamoxifen (hydrochloride) is synthesized from tamoxifen through the action of cytochrome P450 enzymes, specifically CYP2D6, CYP2C19, CYP3A4, and CYP3A5 . The reaction involves the demethylation of tamoxifen to produce N-Desmethyltamoxifen, which is then converted to its hydrochloride salt.
Industrial Production Methods: Industrial production of N-Desmethyltamoxifen (hydrochloride) typically involves the use of large-scale bioreactors where tamoxifen is subjected to enzymatic reactions under controlled conditions. The product is then purified and converted to its hydrochloride form for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyltamoxifen (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form endoxifen.
Reduction: It can undergo reduction reactions under specific conditions.
Substitution: It can participate in substitution reactions, particularly involving its phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Endoxifen: Formed through oxidation.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
N-Desmethyltamoxifen (hydrochloride) has several scientific research applications:
Mechanism of Action
N-Desmethyltamoxifen (hydrochloride) exerts its effects primarily through its interaction with estrogen receptors. It has a lower affinity for these receptors compared to tamoxifen but is further metabolized into endoxifen, which has a much higher affinity . Additionally, N-Desmethyltamoxifen (hydrochloride) is a potent inhibitor of protein kinase C and a regulator of ceramide metabolism in human acute myeloid leukemia cells .
Comparison with Similar Compounds
Tamoxifen: The parent compound, a selective estrogen receptor modulator.
Endoxifen: A major active metabolite with higher estrogen receptor affinity.
4-Hydroxytamoxifen: Another active metabolite with significant antiestrogenic activity.
Comparison: N-Desmethyltamoxifen (hydrochloride) is unique in its role as an intermediate metabolite that is further converted into more active forms like endoxifen and 4-hydroxytamoxifen. While it has a lower affinity for estrogen receptors compared to its metabolites, it plays a crucial role in the metabolic pathway of tamoxifen, contributing to its overall therapeutic effects .
Properties
CAS No. |
15917-66-5 |
|---|---|
Molecular Formula |
C25H28ClNO |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C25H27NO.ClH/c1-3-24(20-10-6-4-7-11-20)25(21-12-8-5-9-13-21)22-14-16-23(17-15-22)27-19-18-26-2;/h4-17,26H,3,18-19H2,1-2H3;1H/b25-24+; |
InChI Key |
GMLHJWZEYLTNJW-QREUMGABSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















